2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one
Overview
Description
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one is a chemical compound with the molecular formula C11H8Cl2O and a molecular weight of 227.092 g/mol . This compound is known for its unique structure, which includes a cyclobutene ring fused to an indene moiety, and it is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one typically involves the chlorination of a precursor compound under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
The process would involve stringent control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[b]naphthalene-1-one
- 2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[c]phenanthrene-1-one
Uniqueness
2,2-dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one is unique due to its specific ring structure and the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2,2-dichloro-7,7a-dihydro-2aH-cyclobuta[a]inden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O/c12-11(13)9-7-4-2-1-3-6(7)5-8(9)10(11)14/h1-4,8-9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGZBEUEDMPZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)C(C2=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380225 | |
Record name | 2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7316-61-2 | |
Record name | 2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobut(a)inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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